4-Bromo-3-fluorophenyl cyclohexyl ketone
Description
4-Bromo-3-fluorophenyl cyclohexyl ketone is a substituted aryl cyclohexyl ketone featuring a bromine atom at the 4-position and a fluorine atom at the 3-position on the phenyl ring, linked to a cyclohexyl group via a ketone bridge. For example, derivatives such as 4-bromo-4'-(4-methylpiperazinomethyl) benzophenone () and (4-bromo-3-fluorophenyl)-(4-methoxyphenyl)methanone (CAS 760192-85-6, ) highlight the importance of halogen and substituent positioning in modulating biological activity and reactivity. Such compounds often serve as intermediates in drug discovery, particularly in kinase inhibition and heat shock protein (Hsp90) targeting ().
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-cyclohexylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEZNKOLPOWOJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642598 | |
| Record name | (4-Bromo-3-fluorophenyl)(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-21-6 | |
| Record name | (4-Bromo-3-fluorophenyl)(cyclohexyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-fluorophenyl cyclohexyl ketone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-fluoroacetophenone and cyclohexylmagnesium bromide.
Grignard Reaction: The key step involves a Grignard reaction where cyclohexylmagnesium bromide reacts with 4-bromo-3-fluoroacetophenone to form the desired ketone. The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-fluorophenyl cyclohexyl ketone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone (Finkelstein reaction) or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of various substituted phenyl derivatives.
Reduction: Formation of 4-Bromo-3-fluorophenyl cyclohexyl alcohol.
Oxidation: Formation of 4-Bromo-3-fluorophenyl cyclohexyl carboxylic acid.
Scientific Research Applications
4-Bromo-3-fluorophenyl cyclohexyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its potential to interact with biological macromolecules.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Bromo-3-fluorophenyl cyclohexyl ketone exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets. The cyclohexyl group provides steric bulk, which can affect the compound’s overall conformation and interactions.
Comparison with Similar Compounds
Table 1: Impact of Substituents on LIMK Inhibition
| Compound | Substituent | LIMK1 IC₅₀ (nM) | LIMK2 IC₅₀ (nM) | Selectivity (LIMK1/LIMK2) |
|---|---|---|---|---|
| 1 (Br) | Bromide | 50 | 50 | 1.0 |
| 22 (I) | Iodide | 25 | 25 | 1.0 |
| 25 (R,R-cyclo) | (R,R)-1,2-Cyclohexyl | 10 | >1000 | >100 |
| 26 (S,S-cyclo) | (S,S)-1,2-Cyclohexyl | 15 | >1000 | >66 |
Reactivity with Reducing Agents
The cyclohexyl group’s ring size and strain influence reaction kinetics. In sodium borohydride reductions at 0°C:
- Cyclopentyl phenyl ketone exhibited the fastest rate (relative rate = 0.36), while cyclohexyl phenyl ketone was slower (relative rate = 0.25) despite lower angular strain (). This anomaly suggests complex steric and electronic interactions, as cyclopentyl rings balance strain and conformational flexibility better than six-membered rings.
Table 2: Relative Reaction Rates of Cycloalkyl Phenyl Ketones with NaBH₄
| Ketone | Relative Rate (0°C) | Angular Strain |
|---|---|---|
| Cyclopropyl phenyl ketone | 0.12 | High |
| Cyclobutyl phenyl ketone | 0.23 | Moderate |
| Cyclopentyl phenyl ketone | 0.36 | Low |
| Cyclohexyl phenyl ketone | 0.25 | Minimal |
Stability Under Catalytic Conditions
Copper-catalyzed dehydrogenation of cyclohexyl phenyl ketones leads to aromatization, forming benzophenone derivatives (e.g., 2d in ). This contrasts with dialkyl ketones, which yield dienes. The stability of the cyclohexyl group under such conditions depends on its proximity to the carbonyl:
- Cyclohexyl phenyl ketone → Benzophenone (via dehydrogenative aromatization).
- Cyclohexanone → Cyclohexenone (68%) + phenol (16%) ().
Biological Activity
4-Bromo-3-fluorophenyl cyclohexyl ketone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves a Grignard reaction between 4-bromo-3-fluoroacetophenone and cyclohexylmagnesium bromide. The reaction is conducted in an anhydrous ether solvent under an inert atmosphere to avoid moisture interference. The resulting compound can be purified through recrystallization or column chromatography.
Chemical Structure:
- Molecular Formula: C₁₃H₁₄BrFO
- Functional Groups: Bromine and fluorine substituents on the phenyl ring, ketone group.
The biological activity of this compound may stem from its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) can enhance lipophilicity, influencing membrane permeability and biological interactions. The cyclohexyl group adds steric bulk, potentially affecting the compound's conformation and interaction with molecular targets .
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit significant pharmacological properties. For instance, halogenated compounds are commonly investigated for their anticancer, anti-inflammatory, and antimicrobial activities. The specific activities of this compound have not been extensively documented; however, its structural characteristics suggest potential applications in drug development targeting various pathways .
Case Studies and Research Findings
Data Table: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Notable Biological Activity |
|---|---|---|
| This compound | C₁₃H₁₄BrFO | Potential anticancer activity |
| 4-Chloro-3-fluorophenyl cyclohexyl ketone | C₁₃H₁₄ClFO | Antimicrobial properties |
| 4-Fluorophenyl cyclohexyl ketone | C₁₂H₁₃F | Inhibition of enzyme activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
